molecular formula C16H9ClFNO2 B6325915 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one;  >90% CAS No. 892266-81-8

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%

Cat. No.: B6325915
CAS No.: 892266-81-8
M. Wt: 301.70 g/mol
InChI Key: MCKISBOOSHURBK-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorobenzoyl group and a fluoroquinolinone structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves the reaction of 4-chlorobenzoyl chloride with 6-fluoroquinolin-4(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield hydroquinolinone derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 6-Fluoroquinolin-4(1H)-one
  • 4-Chlorobenzoyl CoA

Uniqueness

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKISBOOSHURBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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